(3R)-3-(4-fluorophenyl)pyrrolidine
Overview
Description
(3R)-3-(4-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with pyrrolidine under acidic conditions.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the yield and purity of the product while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenylpyrrolidine derivatives.
Scientific Research Applications
(3R)-3-(4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(4-fluorophenyl)pyrrolidine: The enantiomer of (3R)-3-(4-fluorophenyl)pyrrolidine, differing in the spatial arrangement of atoms.
(3R)-3-(4-chlorophenyl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine.
(3R)-3-(4-bromophenyl)pyrrolidine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298405 | |
Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048703-18-9 | |
Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048703-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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